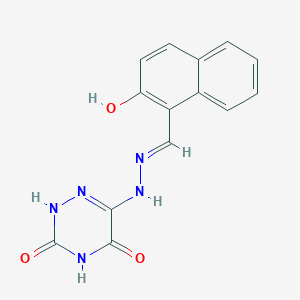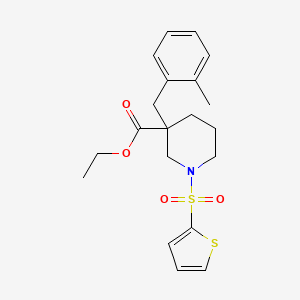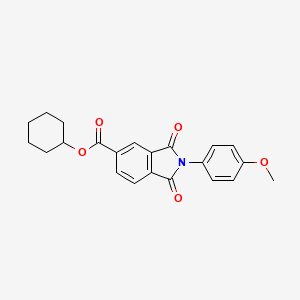![molecular formula C16H19N3O2S B6012079 6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide](/img/structure/B6012079.png)
6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide, also known as THIP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. THIP is a GABA receptor agonist, which means it activates the GABA receptor in the brain, leading to an increase in inhibitory neurotransmission.
Mechanism of Action
6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide is a GABA receptor agonist, which means it activates the GABA receptor in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to an increase in inhibitory neurotransmission. This compound binds to a specific site on the GABA receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This hyperpolarization leads to a decrease in the excitability of the neuron, resulting in the anxiolytic, sedative, anticonvulsant, and analgesic effects seen in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, leading to an increase in inhibitory neurotransmission. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in treating substance use disorders. Additionally, this compound has been shown to increase slow-wave sleep in animal models, which may contribute to its potential use in treating sleep disorders.
Advantages and Limitations for Lab Experiments
6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the GABA receptor. This allows for more precise manipulation of GABAergic neurotransmission in animal models. However, this compound has a short half-life, which may limit its use in long-term studies. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that the dose required for therapeutic effects is close to the dose that produces adverse effects.
Future Directions
There are several future directions for research on 6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide. One direction is to investigate its potential therapeutic use in treating substance use disorders, particularly alcohol use disorder. Another direction is to investigate its potential use in treating sleep disorders, such as insomnia. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain. Finally, more research is needed to determine the optimal dose and dosing regimen for this compound in order to maximize its therapeutic effects while minimizing adverse effects.
Synthesis Methods
The synthesis of 6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide involves the reaction between 6-chloronicotinamide and 4-(hydroxymethyl)thiophene in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 196-198°C.
Scientific Research Applications
6-{4-[hydroxy(2-thienyl)methyl]-1-piperidinyl}nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, anticonvulsant, and analgesic effects in animal models. This compound has also been investigated for its potential use in treating alcohol use disorder and other substance use disorders. Additionally, this compound has been studied for its potential use in treating sleep disorders, such as insomnia.
Properties
IUPAC Name |
6-[4-[hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-16(21)12-3-4-14(18-10-12)19-7-5-11(6-8-19)15(20)13-2-1-9-22-13/h1-4,9-11,15,20H,5-8H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGQBJDTJZSVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CS2)O)C3=NC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6011999.png)
![5-cyclopropyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6012005.png)
![N-(2-fluorophenyl)-3-[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6012006.png)
![4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6012010.png)
![(1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-2-piperidinyl)methanol](/img/structure/B6012013.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6012019.png)
![(2E)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(4-pyridinyl)acrylamide](/img/structure/B6012035.png)
![6-iodo-3-methyl-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6012036.png)
![2-[1-benzyl-4-(4-ethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6012044.png)
![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)



![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
